
5-Bromo-2-chloro-n,n-dimethyl-3-pyridinecarboxamide
Overview
Description
5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is a halogenated pyridine derivative characterized by a carboxamide group at the 3-position, bromine at the 5-position, and chlorine at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide typically involves the following steps:
Halogenation: The starting material, pyridine, undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 2 positions, respectively.
N-Methylation: The halogenated pyridine is then subjected to N-methylation to introduce the N,N-dimethyl groups.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxamide group at the 3 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the carboxamide group.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Derivatives with reduced halogen content or reduced carboxamide groups.
Substitution Products: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)
- Structure: ASDM shares the N,N-dimethyl-3-pyridinecarboxamide backbone but replaces the bromine and chlorine substituents with an aminosulfonyl group at the 2-position.
- Origin : ASDM is a primary metabolite of the herbicide nicosulfuron, formed via hydrolysis of the sulfonylurea bridge .
- Biological Activity: ASDM lacks herbicidal activity, as it results from the degradation of nicosulfuron. In contrast, the halogenated analog may exhibit distinct bioactivity due to its stable halogen substituents .
Nicosulfuron (2-[[[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl-3-pyridinecarboxamide)
- Structure : Nicosulfuron features a sulfonylurea bridge linking the pyridinecarboxamide moiety to a 4,6-dimethoxy-2-pyrimidinyl group.
- Mode of Action: Inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
- Metabolism: Degraded via hydrolysis into ASDM and 2-amino-4,6-dimethoxypyrimidine (ADMP). Cytochrome P450-mediated hydroxylation further detoxifies nicosulfuron in tolerant plants .
- Comparison: Property 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide Nicosulfuron Key Functional Groups Bromine, chlorine, dimethylcarboxamide Sulfonylurea, pyrimidinyl Bioactivity Unknown (likely non-herbicidal) Herbicidal (ALS inhibitor) Metabolic Pathway Halogen stability may limit hydrolysis Hydrolysis and P450 oxidation Lipophilicity Higher (due to halogens) Moderate (polar sulfonylurea)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : This compound shares a brominated aromatic system and a carboxamide group but includes a 2-oxo-1,2-dihydropyridine ring and a methyl-substituted phenyl group.
- Key Differences :
Structural and Functional Insights from Halogenated Pyridine Analogs
lists halogenated pyridines such as 5-Bromo-6-chloro-3-iodopyridin-2-amine and 5-Bromo-2-chloro-3-iodopyridine , which highlight the impact of halogen positioning:
- Electrophilic Reactivity : Multiple halogens increase susceptibility to nucleophilic aromatic substitution, a trait exploitable in synthetic chemistry.
Biological Activity
5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide is a compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₈H₈BrClN₂O
- Molecular Weight : 263.52 g/mol
- CAS Number : 1188142-86-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways, affecting processes such as cellular proliferation and apoptosis.
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It acts as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis, making it a candidate for treating metabolic disorders .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to confirm these effects.
Case Studies
-
Antitumor Efficacy :
- A study assessed the effects of this compound on the proliferation of HepG2 liver cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency at concentrations below 10 µM.
- ACC Inhibition :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Similarity | Unique Features |
---|---|---|
3-Bromo-2-chloro-4-methylpyridine | 0.91 | Different substitution pattern on the pyridine ring |
5-Bromo-6-chloronicotinonitrile | 0.89 | Contains a nitrile group instead of a carboxamide |
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 0.83 | Trifluoromethyl group adds significant electronegativity |
This table illustrates how the presence of specific halogen substitutions and functional groups contributes to the unique biological activity profile of this compound compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Bromo-2-chloro-N,N-dimethyl-3-pyridinecarboxamide, and how can reaction conditions be optimized?
Synthesis typically involves halogenation and amidation steps. For example, a modified Ullmann coupling or nucleophilic substitution can introduce bromine and chlorine at the 5- and 2-positions of the pyridine ring. The dimethylamide group is introduced via amidation using dimethylamine. Optimization requires monitoring reaction temperature (e.g., reflux conditions at ~100–120°C) and solvent choice (e.g., pyridine or DMF as polar aprotic solvents). Catalysts like p-toluenesulfonic acid may enhance yield, as seen in analogous syntheses of pyridinecarboxamides . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate high-purity product (>95% by HPLC).
Q. How should researchers characterize the electronic and steric effects of substituents in this compound?
Substituent effects are analyzed using spectroscopic and computational methods:
- NMR : Chemical shifts (¹H/¹³C) reveal electron-withdrawing/donating effects. For instance, the bromine at C5 deshields adjacent protons due to its electronegativity.
- X-ray crystallography : Determines bond lengths and angles, highlighting steric interactions between the dimethylamide group and halogen atoms. Planar conformations (dihedral angles <10°) suggest minimal steric hindrance .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward nucleophilic/electrophilic attacks.
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >150°C for halogenated pyridines).
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. Halogenated pyridines generally show higher stability in acidic conditions due to reduced nucleophilic attack.
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation, with bromine substituents increasing susceptibility to UV-induced cleavage.
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric forms observed in crystallographic vs. spectroscopic data?
The compound may exhibit keto-amine (lactam) vs. hydroxy-pyridine tautomerism. X-ray diffraction (e.g., C=O bond length ~1.23 Å) confirms the keto-amine form, while solution-phase NMR may suggest equilibrium between tautomers. To resolve discrepancies:
- Use low-temperature crystallography to trap metastable forms.
- Conduct variable-temperature NMR to detect tautomeric shifts.
- Compare hydrogen-bonding patterns (e.g., N–H···O vs. O–H···N) in solid-state vs. solution .
Q. What strategies mitigate competing side-reactions during functionalization of the pyridine ring?
Competing reactions (e.g., dehalogenation or over-alkylation) are minimized by:
- Regioselective protection : Block reactive sites (e.g., using silyl groups) before introducing substituents.
- Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki for boronic acid derivatives) ensures selective functionalization at the 3-position .
- Kinetic monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction parameters dynamically.
Q. How do substituent positions influence the compound’s intermolecular interactions in crystal packing?
X-ray studies reveal that bromine and chlorine atoms participate in halogen bonding (C–Br···N, ~3.3 Å), while the dimethylamide group forms N–H···O hydrogen bonds. These interactions stabilize centrosymmetric dimers, as observed in isostructural analogs . Computational Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···N contacts account for ~15% of crystal packing).
Q. What methodologies validate the compound’s role as a precursor in synthesizing bioactive derivatives?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing Br with I or methyl groups) and assay biological activity (e.g., antimicrobial or antitumor).
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-dimethylamide) to track metabolic pathways in vitro.
- Docking simulations : Predict binding affinity to target proteins (e.g., kinase inhibitors) based on electronic and steric profiles .
Properties
IUPAC Name |
5-bromo-2-chloro-N,N-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXBAYWOYAANFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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